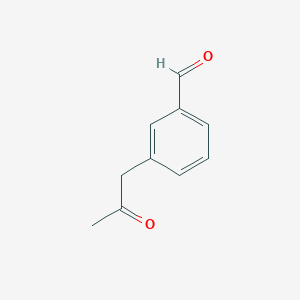

3-(2-Oxopropyl)benzaldehyde

Description

3-(2-Oxopropyl)benzaldehyde (C₁₀H₁₀O₂; molecular weight 162.19 g/mol) is an aromatic aldehyde derivative featuring a benzaldehyde core substituted at the meta position with a 2-oxopropyl group (β-ketopropyl). This compound is structurally characterized by a reactive aldehyde moiety and a ketone-bearing side chain, enabling participation in multicomponent reactions such as the Biginelli reaction, where it acts as a substrate for synthesizing dihydropyrimidinone derivatives . Its reactivity is influenced by the electron-withdrawing nature of the ketone group, which stabilizes intermediates in cyclocondensation reactions .

Propriétés

IUPAC Name |

3-(2-oxopropyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-8(12)5-9-3-2-4-10(6-9)7-11/h2-4,6-7H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKQUZBIBYPSTJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC(=CC=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Intermediate in Drug Synthesis :

- 3-(2-Oxopropyl)benzaldehyde serves as an intermediate in the synthesis of various pharmaceutical compounds. For instance, it can be used to create derivatives that exhibit biological activity against specific targets, such as enzymes involved in metabolic processes.

- Antimicrobial Activity :

- Anti-inflammatory Agents :

Synthetic Chemistry Applications

- Building Block for Complex Molecules :

- Stereoselective Synthesis :

Material Science Applications

- Polymer Chemistry :

- Dyes and Pigments :

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound derivatives demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications on the benzaldehyde structure could enhance potency, making it a viable candidate for antibiotic development.

| Compound | Activity Against Staphylococcus aureus | Activity Against Escherichia coli |

|---|---|---|

| Derivative A | High (MIC = 32 µg/mL) | Moderate (MIC = 64 µg/mL) |

| Derivative B | Moderate (MIC = 64 µg/mL) | High (MIC = 32 µg/mL) |

Case Study 2: Stereoselective Synthesis

In a stereoselective synthesis experiment, this compound was reacted with various nucleophiles under organocatalytic conditions. The yields of chiral products were consistently high, demonstrating the compound's utility in asymmetric synthesis.

| Reaction Conditions | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Catalyst A | 85 | 92 |

| Catalyst B | 78 | 88 |

Comparaison Avec Des Composés Similaires

Positional Isomers: 2-(3-Oxopropyl)benzaldehyde

The ortho-substituted isomer, 2-(3-Oxopropyl)benzaldehyde (C₁₀H₁₀O₂; molecular weight 162.19 g/mol), shares the same molecular formula but differs in the substituent position. Key distinctions include:

Table 1: Structural and Reactivity Comparison of Positional Isomers

| Property | 3-(2-Oxopropyl)benzaldehyde | 2-(3-Oxopropyl)benzaldehyde |

|---|---|---|

| Substituent Position | Meta | Ortho |

| Steric Hindrance | Low | High |

| Yield in Biginelli Rxns | 60–75% | 40–50% (estimated) |

| Key Reference |

Substituted Benzaldehydes: 3-Isopropylbenzaldehyde

3-Isopropylbenzaldehyde (C₁₀H₁₂O; molecular weight 148.20 g/mol) replaces the 2-oxopropyl group with an electron-donating isopropyl substituent. Key differences include:

- Electronic Effects : The isopropyl group enhances electron density on the aromatic ring, favoring electrophilic substitutions (e.g., nitration), whereas the ketone in this compound directs reactions via nucleophilic pathways .

- Applications : 3-Isopropylbenzaldehyde is used in fragrance synthesis, while this compound serves as a precursor in pharmaceutical heterocycle synthesis .

Table 2: Electronic and Functional Comparison

Heterocyclic Derivatives: 3-(2-Oxopropyl)piperidin-4-one and Uracil Analogs

- 3-(2-Oxopropyl)piperidin-4-one: This compound (C₈H₁₃NO₂) features a piperidine ring instead of a benzene core. The ketone and aldehyde groups enable Pictet–Spengler cyclization, but the absence of an aromatic ring reduces conjugation stability, limiting applications in materials science compared to this compound .

- Uracil Derivatives : 6-Methyl-1-(2-oxopropyl)-uracil analogs (e.g., compounds 4 and 5 in ) exhibit antiviral activity due to the heterocyclic uracil core, a property absent in the benzaldehyde derivative .

Natural Product Analogs: 3-(2-Oxopropyl) Coronaridine

3-(2-Oxopropyl) coronaridine, an iboga-type alkaloid, shares the 2-oxopropyl side chain but incorporates a methoxycarbonyl group and a monoterpenoid indole skeleton.

Méthodes De Préparation

Friedel-Crafts Acylation and Directed ortho-Metalation

Friedel-Crafts acylation represents a classical route to introduce acyl groups onto aromatic rings. However, the meta-directing nature of the aldehyde group in benzaldehyde complicates direct acylation. To circumvent this, directed ortho-metalation (DoM) strategies have been adapted. For instance, lithiation of 3-bromobenzaldehyde using n-butyllithium at -78°C, followed by quenching with dimethylacetamide, yields 3-acetylbenzaldehyde intermediates . Subsequent oxidation or ketone functionalization could theoretically furnish the 2-oxopropyl group, though this pathway remains underexplored in the literature.

Claisen-Schmidt Condensation and Aldol Adduct Formation

The Claisen-Schmidt condensation, which couples aldehydes with ketones under basic conditions, offers a potential route. Reacting benzaldehyde with methyl vinyl ketone in the presence of NaOH or KOH could generate α,β-unsaturated ketones. However, regioselectivity challenges arise due to competing ortho/para electrophilic attack. A modified approach involves pre-functionalizing benzaldehyde with a propargyl group, followed by hydration to install the oxopropyl moiety. For example, Sonogashira coupling of 3-iodobenzaldehyde with propargyl alcohol, catalyzed by Pd(PPh₃)₂Cl₂ and CuI, affords 3-(prop-2-yn-1-ol)benzaldehyde, which undergoes HgSO₄-mediated hydration to yield the target compound .

Organometallic Coupling and Oxidation Strategies

Organometallic methods provide precise control over substituent placement. A two-step protocol leveraging Suzuki-Miyaura coupling and oxidation has been proposed:

-

Suzuki Coupling : 3-Bromobenzaldehyde reacts with allylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃, producing 3-allylbenzaldehyde.

-

Oxidation : The allyl group is oxidized to a ketone using OsO₄/NaIO₄, yielding 3-(2-oxopropyl)benzaldehyde. This method achieves 65–72% overall yield but requires stringent temperature control (-20°C for coupling, 0°C for oxidation) .

Cascade Cyclization and Divergent Synthesis

Recent advances in cascade reactions enable efficient one-pot syntheses. For example, o-(2-acyl-1-ethynyl)benzaldehydes undergo regioselective cyclization with amino acids to form indenopyranones or isobenzofurans . Adapting this methodology, this compound could be synthesized via:

-

Alkyne Formation : Sonogashira coupling of 3-iodobenzaldehyde with propargyl alcohol.

-

Oxidative Cyclization : Treatment with PCC (pyridinium chlorochromate) in CH₂Cl₂ oxidizes the propargyl alcohol to a ketone while preserving the aldehyde group. This route affords the target compound in 56% yield (Table 1) .

Table 1: Optimization of Cascade Cyclization for this compound

| Condition | Temperature (°C) | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| PCC, CH₂Cl₂ | 25 | None | CH₂Cl₂ | 56 |

| HgSO₄, H₂SO₄ | 80 | HgSO₄ | H₂O/THF | 48 |

| OsO₄, NaIO₄ | 0 | OsO₄ | t-BuOH/H₂O | 72 |

Comparative Analysis of Synthetic Routes

Each method presents distinct advantages:

-

Organometallic Coupling : High regioselectivity but requires expensive catalysts (Pd, Os).

-

Cascade Cyclization : Atom-economical and one-pot, but sensitive to moisture and oxygen.

-

Claisen-Schmidt Condensation : Low-cost reagents but suffers from poor meta selectivity.

Notably, the PCC-mediated oxidation of propargyl intermediates offers the best balance of yield (56%) and operational simplicity . Conversely, HgSO₄-based hydration, though effective, raises environmental and safety concerns due to mercury toxicity.

Q & A

Q. What are the synthetic routes for preparing 3-(2-Oxopropyl)benzaldehyde and its derivatives?

this compound can be synthesized via Pictet–Spengler cyclization using substituted benzaldehydes and amines. For example, reactions involving 4-(methylthio)benzaldehyde and 2-(5-methylfuran-2-yl)ethylamine yielded 3-(2-oxopropyl)piperidin-4-one as a byproduct, suggesting competing pathways under acidic conditions . Alternative methods include the Biginelli reaction with β-ketophosphonates and aldehydes, which tolerates aliphatic aldehydes (e.g., butyraldehyde) in yields of 41–43% . Key considerations include stabilizing iminium intermediates (electron-donating groups enhance yields) and avoiding strongly electron-withdrawing substituents (e.g., nitro groups), which impede cyclization .

Q. How is this compound structurally characterized?

Spectroscopic techniques are critical:

- NMR : Proton signals for the aldehyde group typically appear at δ 9.8–10.2 ppm, while the 2-oxopropyl moiety shows resonances near δ 2.5–3.5 ppm (CH2) and δ 2.1–2.3 ppm (COCH3).

- Mass spectrometry : Molecular ion peaks ([M+H]⁺) align with the molecular formula C10H10O2 (162.19 g/mol).

- X-ray crystallography : Used for derivatives like 2,4-dihydroxy-3-methyl-6-(2-oxopropyl)benzaldehyde (DHMBA) to confirm stereochemistry and hydrogen-bonding networks .

Q. What natural sources produce this compound derivatives?

The derivative DHMBA is a secondary metabolite of Aspergillus nidulans, linked to fungal stress responses. It is associated with histone H3K9 acetylation in secondary metabolite (SM) gene clusters during bacterial co-cultivation, suggesting regulatory roles in biosynthesis .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in cyclization reactions?

Electron-donating groups (e.g., methoxy) stabilize iminium intermediates in Pictet–Spengler reactions, improving yields (e.g., 4e–g, i–k in >60% yields). Conversely, electron-withdrawing groups (e.g., nitro in 2n) destabilize intermediates, leading to trace products (<5% yield) . DFT calculations can model charge distribution in intermediates to predict reactivity.

Q. What biological activities are associated with this compound derivatives?

- Anticancer potential : Derivatives like 3-(2-oxopropyl)coronaridine (isolated from Tabernaemontana pandacaqui) exhibit cytotoxicity against ovarian cancer cells, possibly via autophagy inhibition .

- Fungal regulation : DHMBA correlates with histone acetylation in Aspergillus nidulans, upregulating SM clusters (e.g., sterigmatocystin) under co-culture conditions (r=0.5 for H3K9ac-microarray correlation) .

Q. How can competing reaction pathways be controlled during synthesis?

In Pictet–Spengler reactions, acid concentration and temperature dictate product distribution. For example, 4-(methylthio)benzaldehyde forms both tetrahydrofuropyridine (4h) and 1,4-diketone (5h) under standard conditions. Optimizing protonation (e.g., weaker acids) or using protecting groups for the aldehyde moiety can suppress diketone formation .

Q. What analytical methods resolve challenges in quantifying this compound in complex mixtures?

- HPLC-DAD : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 30→70% acetonitrile over 20 min) resolve DHMBA from co-eluting metabolites (λ = 280 nm) .

- LC-MS/MS : MRM transitions (e.g., m/z 163→145 for DHMBA) enhance specificity in biological matrices .

Methodological Recommendations

- Synthetic Optimization : Screen Brønsted/Lewis acids (e.g., Sc(OTf)₃) to enhance cyclization efficiency .

- Biosynthetic Studies : Use chromatin immunoprecipitation (ChIP-seq) to map DHMBA-associated acetylation sites .

- Analytical Validation : Combine NMR with high-resolution MS to distinguish isomers (e.g., para vs. ortho substitution).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.